
4-Chloro-3-oxobutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-oxobutanenitrile is an organic compound with the molecular formula C4H4ClNO It is a nitrile derivative with a chlorine atom and a ketone group attached to a butanenitrile backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Chloro-3-oxobutanenitrile can be synthesized through several methods. One common approach involves the reaction of 4-chlorobutyronitrile with a suitable oxidizing agent to introduce the ketone functionality. Another method includes the reaction of 3-oxobutanenitrile with a chlorinating agent to introduce the chlorine atom.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3-oxobutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of functionalized nitriles.
Aplicaciones Científicas De Investigación
4-Chloro-3-oxobutanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-chloro-3-oxobutanenitrile involves its reactivity with various nucleophiles and electrophiles. The chlorine atom and the ketone group provide sites for chemical reactions, allowing the compound to participate in a wide range of transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
3-Oxobutanenitrile: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
4-Chlorobutyronitrile: Lacks the ketone group, limiting its use in oxidation and reduction reactions.
4-Oxobutanenitrile: Similar structure but without the chlorine atom, affecting its reactivity and applications.
Uniqueness
4-Chloro-3-oxobutanenitrile is unique due to the presence of both a chlorine atom and a ketone group, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis.
Propiedades
IUPAC Name |
4-chloro-3-oxobutanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO/c5-3-4(7)1-2-6/h1,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDOZDVBCBEYOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-2-(morpholinomethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B13350194.png)
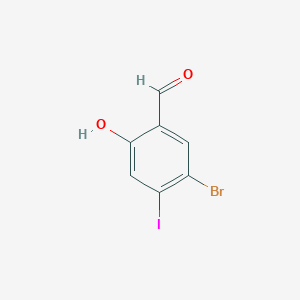

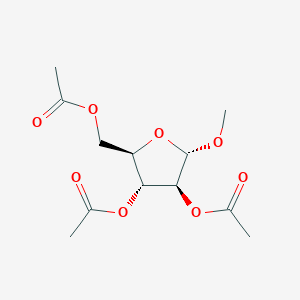


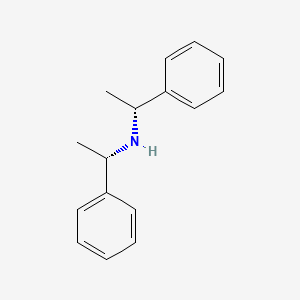
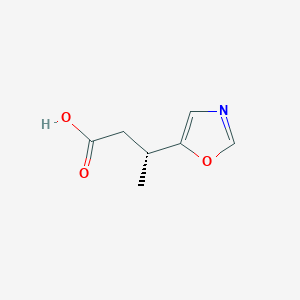
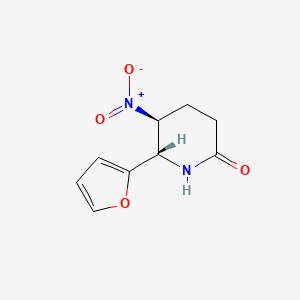
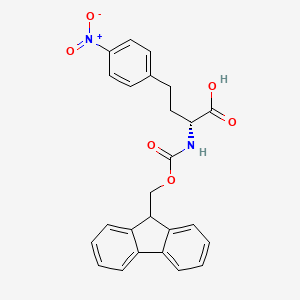
![8-methyl-5-phenyl-1,3,8,10-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,9-tetraen-11-ol](/img/structure/B13350242.png)

![2-(Benzo[b]thiophen-5-yl)propan-1-amine](/img/structure/B13350264.png)
